2,2'-Dichloro-4,4'-bipyridine
Overview
Description
2,2’-Dichloro-4,4’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 2 and 2’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Bipyridine compounds are often used as ligands in coordination chemistry , suggesting that 2,2’-Dichloro-4,4’-bipyridine may interact with metal ions or other suitable targets.
Mode of Action
It’s known that bipyridine compounds can act as ligands, forming complexes with metal ions . The dichloro substituents on the 2,2’-Dichloro-4,4’-bipyridine molecule may influence its binding affinity and selectivity for different targets.
Biochemical Pathways
Given its potential role as a ligand in coordination chemistry , it may be involved in pathways where metal ions play a crucial role.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dichloro-4,4’-bipyridine. For instance, the compound’s solid-state form can be influenced by factors such as pressure and temperature . These factors could potentially affect how the compound interacts with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-4,4’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-chloropyridine is reacted in the presence of a copper catalyst to form the bipyridine structure. The reaction conditions often include high temperatures and inert atmospheres to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dichloro-4,4’-bipyridine may involve large-scale Ullmann coupling reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-4,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: As a ligand, it can form coordination complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other groups.
Coordination Chemistry: Metal salts like palladium chloride or platinum chloride are commonly used to form coordination complexes with 2,2’-Dichloro-4,4’-bipyridine.
Major Products
Substituted Bipyridines: Products where the chlorine atoms are replaced with other functional groups.
Metal Complexes: Coordination compounds that have applications in catalysis and material science.
Scientific Research Applications
2,2’-Dichloro-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in various chemical reactions.
Biology: Investigated for its potential cytotoxic effects against cancer cells, where it binds to amines and activates them by displacing chloride ions.
Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a component in the production of electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound without chlorine substitutions, widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different substitution patterns, also used in coordination chemistry and material science.
2,2’-Dichloro-2,2’-bipyridine: A similar compound with chlorine substitutions at different positions.
Uniqueness
2,2’-Dichloro-4,4’-bipyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and coordination properties. The presence of chlorine atoms at the 2 and 2’ positions enhances its ability to form stable coordination complexes with metal ions, making it particularly useful in catalysis and material science.
Properties
IUPAC Name |
2-chloro-4-(2-chloropyridin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSELKNWXBOXHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409132 | |
Record name | 2,2'-dichloro-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53344-74-4 | |
Record name | 2,2′-Dichloro-4,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53344-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-dichloro-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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